Beta-defensin103A

Salt Resistance Cystic Fibrosis Antimicrobial Peptides

Select Beta-Defensin 103A (hBD-3, DEFB103A) for applications requiring salt-insensitive (>90% activity at 150mM NaCl), broad-spectrum activity against MRSA and VRE, and defined CCR6-mediated immunomodulation. This non-hemolytic peptide outperforms hBD-1, hBD-2, and hBD-4 in high-salt environments, making it essential for respiratory, mucosal, and chronic wound research models.

Molecular Formula
Molecular Weight
Cat. No. B1578037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-defensin103A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Defensin 103A (DEFB103A, hBD-3) Antimicrobial Peptide: Overview and Baseline Characteristics


Beta-Defensin 103A (gene DEFB103A; protein hBD-3) is a 45-amino-acid, cationic antimicrobial peptide (AMP) belonging to the human beta-defensin family [1]. It exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, S. pyogenes), Gram-negative bacteria (e.g., P. aeruginosa, E. coli), and the yeast C. albicans [1]. The peptide is characterized by a high net positive charge (+11 at pH 7) and a conserved six-cysteine motif forming three intramolecular disulfide bonds (Cys11-Cys40, Cys18-Cys33, Cys23-Cys41), which confer structural stability [2].

Why Generic Substitution Fails: Critical Differentiators of Beta-Defensin 103A vs. hBD-1, hBD-2, and hBD-4


Substituting Beta-Defensin 103A with other human beta-defensins (e.g., hBD-1, hBD-2, hBD-4) is scientifically unsound due to three key differentiators: (i) Salt-Insensitivity: Unlike hBD-1, hBD-2, and hBD-4, whose antibacterial activities are significantly impaired at physiological NaCl concentrations (e.g., 150 mM), hBD-3 (DEFB103A) retains full potency under these conditions [1]. (ii) Broader Antimicrobial Spectrum: hBD-3 demonstrates robust activity against multi-resistant pathogens, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium (VRE), which are not effectively targeted by hBD-1 or hBD-2 [2]. (iii) Distinct Immunomodulatory Profile: hBD-3 acts as a high-affinity ligand for the CCR6 chemokine receptor, a property not shared by hBD-1 or hBD-4, influencing chemotaxis and immune cell recruitment [1]. These non-interchangeable properties mandate specific procurement for applications requiring salt-insensitive, broad-spectrum antimicrobial action and defined immunomodulation.

Quantitative Evidence Guide: Beta-Defensin 103A (hBD-3) vs. Comparators in Key Performance Dimensions


Salt-Insensitive Antimicrobial Activity: hBD-3 vs. hBD-1, hBD-2, hBD-4

hBD-3 (DEFB103A) is uniquely salt-insensitive among human beta-defensins. While the antibacterial activities of hBD-1, hBD-2, and hBD-4 are severely attenuated at NaCl concentrations ≥150 mM (relevant to airway surface fluid in cystic fibrosis), hBD-3 retains full potency [1]. A comparative study demonstrated that hBD-3 maintains bactericidal activity against S. aureus and P. aeruginosa at 150 mM NaCl, whereas hBD-1 and hBD-2 exhibit >80% loss of activity under identical conditions [1].

Salt Resistance Cystic Fibrosis Antimicrobial Peptides

MIC Values Against Clinically Relevant Pathogens: hBD-3 vs. hBD-1/hBD-2

hBD-3 exhibits potent, low-micromolar activity against both antibiotic-susceptible and multi-drug-resistant strains. Minimum inhibitory concentrations (MICs) determined by liquid microdilution assay for hBD-3 are: S. aureus ATCC25923, 4.7 µg/mL; E. coli DSM1103, 9.4 µg/mL; P. aeruginosa DSM1128, 18.75 µg/mL; and K. pneumoniae DSM681, 25 µg/mL [1]. Critically, hBD-3 also kills methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium (VRE) [1]. In contrast, hBD-1 and hBD-2 show significantly higher MICs (>50 µg/mL) against S. aureus and are largely ineffective against VRE [2].

MIC Antibacterial MRSA VRE

Hemolytic Activity Profile: hBD-3 vs. LL-37 (Cathelicidin)

hBD-3 demonstrates a favorable therapeutic index with low hemolytic activity. At a concentration of 250 µg/mL, hBD-3 induces only 9% hemolysis of human erythrocytes; at 500 µg/mL, hemolysis is 15% [1]. In contrast, the cathelicidin LL-37, a common alternative AMP, causes >50% hemolysis at 100 µg/mL under comparable conditions [2]. This indicates a significantly higher selectivity index for hBD-3.

Cytotoxicity Hemolysis Selectivity Index

Thermal Stability and Storage: Recombinant DEFB103A Peptide

Recombinant DEFB103A demonstrates robust thermal stability. An accelerated thermal degradation test (incubation at 37°C for 48 hours) resulted in no obvious degradation or precipitation, with a loss rate of <5% . This stability profile is superior to that of many synthetic AMP analogs, which often require stringent cold-chain storage and show significant activity loss after 24 hours at 37°C [1].

Stability Storage Recombinant Protein

Chemotactic Activity: hBD-3 vs. hBD-1/hBD-2

hBD-3 acts as a chemoattractant for monocytes, macrophages, and dendritic cells via interaction with the CCR6 chemokine receptor [1]. This immunomodulatory function is distinct from hBD-1 and hBD-2, which do not exhibit high-affinity binding to CCR6 [2]. In transwell migration assays, hBD-3 (at 100 ng/mL) induces a 3- to 4-fold increase in monocyte migration compared to vehicle control, whereas hBD-1 and hBD-2 show no significant chemotactic activity at the same concentration [1].

Immunomodulation Chemotaxis CCR6

High-Value Application Scenarios for Beta-Defensin 103A Based on Differential Evidence


Antimicrobial Formulation for Cystic Fibrosis Airway Models

Given its salt-insensitivity (retains >90% activity at 150 mM NaCl vs. hBD-1/hBD-2 loss of >80%), DEFB103A is the preferred antimicrobial peptide for studies involving high-salt mucosal surfaces. It is uniquely suited for ex vivo models of cystic fibrosis airway surface liquid and for formulation development targeting respiratory pathogens in this patient population [1].

Wound Healing and Diabetic Ulcer Models

The combination of potent anti-MRSA activity (MIC 4.7 µg/mL) and low hemolytic profile (<15% hemolysis at 500 µg/mL) positions DEFB103A as a superior candidate for topical antimicrobial formulations in chronic wound models, particularly where infection by multi-drug-resistant organisms is a concern [1][2].

Immunomodulatory Adjuvant in Vaccine or Immunotherapy Research

DEFB103A's dual role as a direct antimicrobial and a CCR6 agonist (3- to 4-fold increase in monocyte migration) makes it a valuable tool for investigating innate-adaptive immune crosstalk. It can be employed as a chemoattractant adjuvant in vaccine studies or as a model immunomodulator in dendritic cell maturation assays [3].

Standardized Positive Control in AMP Stability and Formulation Screens

The demonstrated thermal stability (<5% activity loss after 48 h at 37°C) and well-characterized activity profile establish DEFB103A as a reliable positive control for high-throughput screening of novel antimicrobial peptides, formulation excipient compatibility studies, and accelerated stability testing protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta-defensin103A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.